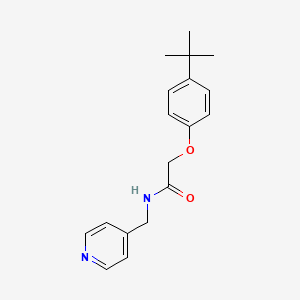![molecular formula C18H15N3OS B5821287 N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5821287.png)
N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and analytical chemistry. The structure of this compound includes a naphthalene ring, a pyridine ring, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 4-methylpyridine-2-amine with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the desired thiourea derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours .
Chemical Reactions Analysis
N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can affect the activity of enzymes and other proteins. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and anticancer activities, as it can disrupt essential metal-dependent processes in microorganisms and cancer cells .
Comparison with Similar Compounds
N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide can be compared with other thiourea derivatives, such as:
Properties
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-9-10-19-16(11-12)20-18(23)21-17(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVKDQKNGFCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
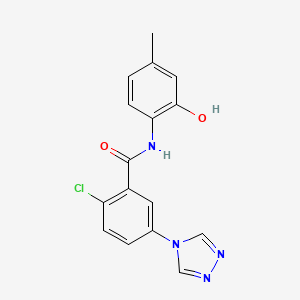
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5821219.png)
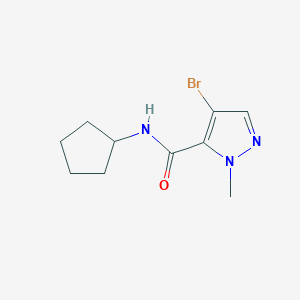
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![2,5-dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5821262.png)
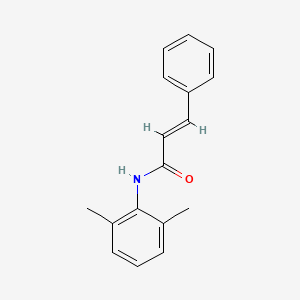

![18-phenyl-16-thia-1,2,4,5,14-pentazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one](/img/structure/B5821297.png)
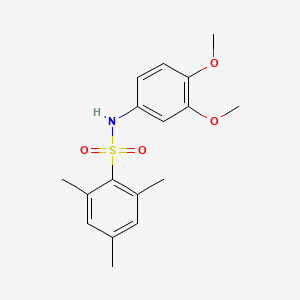
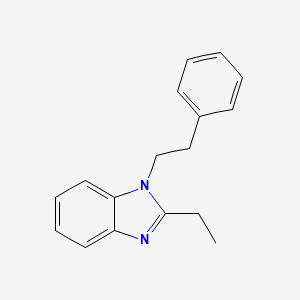
![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
